molecular formula C24H21N3O4 B14990320 5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14990320
M. Wt: 415.4 g/mol
InChI Key: IAEKZOCCTYNQIH-UHFFFAOYSA-N
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Description

5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines a furan ring, a pyrazole ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The pyrazole intermediate undergoes substitution reactions with various phenyl and furan derivatives. These reactions often require catalysts such as palladium or copper and are carried out under inert atmospheres to prevent oxidation.

    Final Cyclization: The final step involves the cyclization of the substituted pyrazole with furan derivatives under controlled temperature and pressure conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and phenyl rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to corresponding alcohols or amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
  • 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
  • 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-one

Uniqueness

The uniqueness of 5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H21N3O4/c1-14-5-10-19(28)18(12-14)21-20-22(26-25-21)24(29)27(13-17-4-3-11-31-17)23(20)15-6-8-16(30-2)9-7-15/h3-12,23,28H,13H2,1-2H3,(H,25,26)

InChI Key

IAEKZOCCTYNQIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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